

Unveiling the Selectivity of NSC636819: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: NSC636819

Cat. No.: B15589291

[Get Quote](#)

For Immediate Release

This guide provides a comprehensive analysis of the cross-reactivity of **NSC636819**, a small molecule inhibitor of histone demethylases. Primarily targeting the KDM4 subfamily, **NSC636819** has emerged as a valuable tool in epigenetic research and drug development. This document is intended for researchers, scientists, and drug development professionals seeking to understand the selectivity profile of **NSC636819** and its potential applications.

Executive Summary

NSC636819 is a competitive inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases KDM4A and KDM4B.^[1] Experimental data demonstrates its potent inhibitory activity against these two enzymes. While exhibiting strong affinity for KDM4A and KDM4B, **NSC636819** shows significantly reduced activity against other members of the KDM4 subfamily, namely KDM4D and KDM4E, highlighting a degree of intra-subfamily selectivity.^{[1][2]} Furthermore, cellular studies indicate that **NSC636819** specifically elevates H3K9me3 levels, the primary substrate of KDM4A and KDM4B, without altering the methylation status of other histone marks, suggesting a broader selectivity against other histone demethylase families.

Comparative Inhibitory Activity of NSC636819

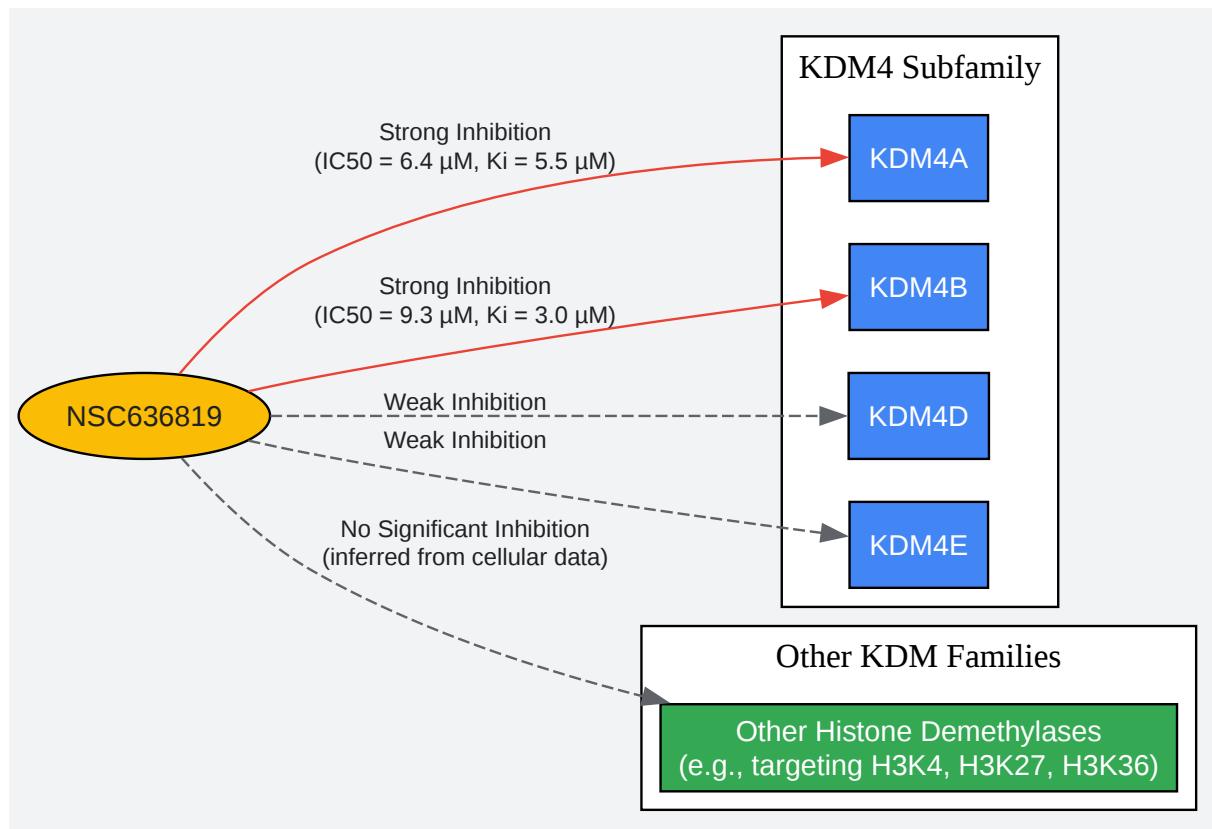
The inhibitory potency of **NSC636819** has been quantified against several members of the KDM4 subfamily. The following table summarizes the available IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values.

Target Demethylase	IC50 (μM)	Ki (μM)	Substrate	Notes
KDM4A	6.4[2]	5.5[2]	H3K9me3	Potent inhibition
KDM4B	9.3[2]	3.0[2]	H3K9me3	Potent inhibition
KDM4D	-	-	-	Much reduced activity compared to KDM4A/B[1][2]
KDM4E	-	-	-	Much reduced activity compared to KDM4A/B[1][2]

Absence of a specific value indicates that the data is not currently available in the cited literature, although qualitative descriptions of reduced activity exist.

Selectivity Profile of NSC636819

The following diagram illustrates the known selectivity of **NSC636819** against various histone demethylases.



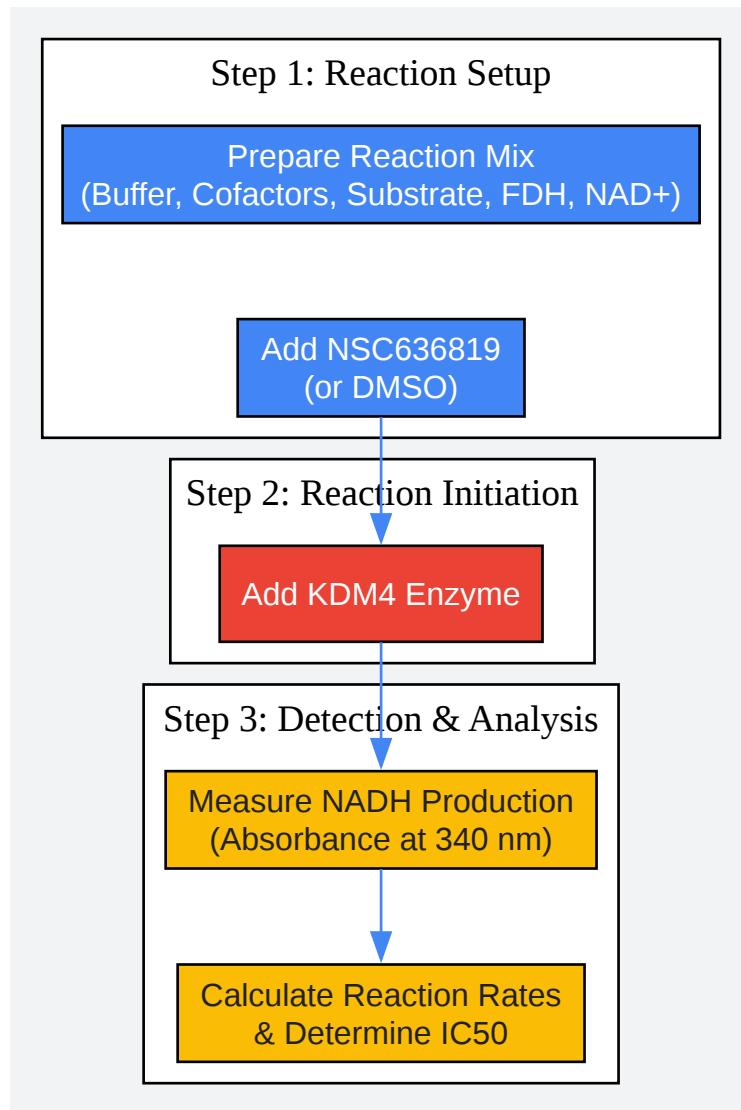
Materials:

- Recombinant human KDM4A, KDM4B, KDM4D, or KDM4E
- Trimethylated histone H3 peptide substrate (e.g., H3K9me3)
- **NSC636819** (dissolved in DMSO)
- α -ketoglutarate (α -KG)
- Ascorbate
- Ferrous ammonium sulfate
- Formaldehyde dehydrogenase (FDH)
- β -Nicotinamide adenine dinucleotide (NAD⁺)
- HEPES buffer (pH 7.5)
- 96-well UV-transparent microplate
- Microplate reader

Procedure:

- Reaction Mixture Preparation: Prepare a reaction mixture containing HEPES buffer, ascorbate, ferrous ammonium sulfate, α -KG, NAD⁺, FDH, and the histone H3 peptide substrate.
- Inhibitor Addition: Add varying concentrations of **NSC636819** (or DMSO as a vehicle control) to the wells of the microplate.
- Enzyme Addition: Initiate the reaction by adding the recombinant KDM4 enzyme to each well.
- Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals using a microplate reader.

- Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance curves. Determine the percent inhibition for each concentration of **NSC636819** relative to the DMSO control. IC50 values are then calculated by fitting the dose-response data to a suitable equation.



[Click to download full resolution via product page](#)

Caption: Workflow for the FDH-coupled histone demethylase assay.

Conclusion

NSC636819 is a selective inhibitor of KDM4A and KDM4B. Its demonstrated potency and intra-subfamily selectivity make it a critical tool for dissecting the specific roles of these enzymes in

health and disease. The provided experimental data and protocols offer a foundation for researchers to effectively utilize **NSC636819** in their studies. Further comprehensive profiling against a wider range of histone demethylases would provide a more complete understanding of its off-target effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. KDM4B as a Target for Prostate Cancer: Structural Analysis and Selective Inhibition by a Novel Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KDM4A/KDM4B Inhibitor, NSC636819 | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [Unveiling the Selectivity of NSC636819: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15589291#cross-reactivity-of-nsc636819-with-other-histone-demethylases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com